molecular formula C15H12O B3051328 1-(9H-fluoren-9-yl)ethan-1-one CAS No. 3300-10-5

1-(9H-fluoren-9-yl)ethan-1-one

Cat. No.: B3051328
CAS No.: 3300-10-5
M. Wt: 208.25 g/mol
InChI Key: HTKCBQHKADUMRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(9H-fluoren-9-yl)ethan-1-one is an organic compound with the molecular formula C15H12O It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a ketone functional group attached to the fluorene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(9H-fluoren-9-yl)ethan-1-one can be synthesized through several methods. One common approach involves the oxidation of 9H-fluorene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction typically requires controlled conditions, including specific temperatures and reaction times, to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial production to minimize environmental impact .

Mechanism of Action

The mechanism of action of 1-(9H-fluoren-9-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity . In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

1-(9H-fluoren-9-yl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-(9H-fluoren-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-10(16)15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKCBQHKADUMRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60463359
Record name Ethanone, 1-(9H-fluoren-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3300-10-5
Record name Ethanone, 1-(9H-fluoren-9-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60463359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.